S1P agonist DS-SG-44

Description

Overview of Sphingosine-1-Phosphate (S1P) as a Bioactive Lipid Mediator

Sphingosine-1-phosphate (S1P) is a biologically active signaling sphingolipid, or lysosphingolipid, that plays a crucial role in a multitude of cellular processes. wikipedia.org Initially considered an intracellular second messenger, S1P is now recognized as a critical extracellular ligand that binds to specific G protein-coupled receptors (GPCRs) to mediate its effects. wikipedia.orgnih.gov This bioactive lipid is derived from the metabolism of sphingomyelin, a common component of cell membranes. ahajournals.org The synthesis of S1P involves the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2). elisakits.co.uk Its amphipathic nature allows it to associate with membranes while also being soluble in aqueous environments. elisakits.co.uk

The S1P signaling system is comprised of several key components that regulate the synthesis, transport, and reception of the S1P signal.

Synthesis: S1P is generated from ceramide, which is broken down by ceramidase to form sphingosine. elisakits.co.uk Sphingosine is then phosphorylated by one of two sphingosine kinases, SphK1 or SphK2, in an ATP-dependent reaction. elisakits.co.uk

Degradation: The levels of S1P are tightly controlled through its degradation by S1P phosphatases, which convert S1P back to sphingosine, and by S1P lyase, which irreversibly cleaves S1P. guidetopharmacology.orgnih.gov

Transport: For S1P to act as an extracellular signal, it must be transported out of the cell. This is accomplished by specific transporters such as those from the ATP-Binding cassette (ABC) family and spinster 2 (Spns2). nih.govresearchgate.net

Receptors: Extracellular S1P binds to a family of five specific high-affinity G protein-coupled receptors, designated as S1P1 through S1P5. nih.govwikipedia.org

S1P signaling is integral to a wide array of physiological functions throughout the body. nih.gov It is a major regulator of the vascular and immune systems. wikipedia.org Key roles include:

Immune Cell Trafficking: S1P gradients are essential for guiding the movement of lymphocytes, such as T-cells and B-cells, from lymphoid organs into the circulatory system. wikipedia.orgelisakits.co.ukfrontiersin.org

Vascular System Regulation: In the vascular system, S1P is involved in angiogenesis (the formation of new blood vessels), maintaining the stability and integrity of blood vessels, and regulating vascular tone. wikipedia.orgahajournals.orgelisakits.co.uk

Cellular Processes: S1P signaling influences fundamental cellular activities like cell proliferation, migration, survival, and differentiation. guidetopharmacology.orgbiomolther.orgnih.gov It also plays a role in cytoskeletal organization and cell-cell adhesion. nih.govwikipedia.org

Other Systems: The influence of S1P extends to the nervous system, cardiac function, and even reproduction. nih.govuniprot.org

Components of the S1P Signaling System

The Sphingosine-1-Phosphate Receptor (S1PR) Family

The biological effects of extracellular S1P are primarily mediated through its interaction with the S1PR family, which consists of five distinct G protein-coupled receptors (S1P1, S1P2, S1P3, S1P4, and S1P5). nih.govwikipedia.org These receptors are expressed in a wide variety of tissues, with each subtype showing a different pattern of cell specificity. wikipedia.orgtocris.com S1P1, S1P2, and S1P3 are widely expressed, while S1P4 is mainly found in lymphoid and hematopoietic tissues, and S1P5 is primarily located in the central nervous system's white matter and the spleen. wikipedia.org

The diversity of cellular responses to S1P is a result of the differential coupling of S1PR subtypes to various heterotrimeric G proteins. nih.gov This coupling initiates distinct downstream signaling cascades. elisakits.co.uk

S1P1: Couples exclusively to the Gi/o family of G proteins. elisakits.co.uknih.govnih.gov Activation of Gi/o leads to the stimulation of the phosphoinositide 3-kinase (PI3K)-Akt/Rac pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway. elisakits.co.uknih.gov

S1P2: Can couple to Gi/o, G12/13, and Gq. nih.gov Its preferred coupling is to G12/13, which activates the Rho pathway. nih.gov

S1P3: Also couples to multiple G proteins, including Gi, Gq, and G12/13, with a preference for Gq. nih.gov Activation of Gq stimulates the phospholipase C (PLC) pathway. nih.gov

S1P4 and S1P5: The G-protein coupling for these subtypes is less characterized but they are known to signal through Gi/o and/or G12/13.

The activation of these G proteins leads to a cascade of intracellular events involving second messengers and protein kinases, ultimately resulting in a specific cellular response. researchgate.netnih.gov

The distinct tissue distribution and G-protein coupling of the S1PR subtypes lead to a functional divergence, allowing S1P to elicit a wide range of, and sometimes opposing, cellular effects. biomolther.orgmdpi.com

S1P1: Plays a crucial role in lymphocyte egress from lymph nodes and in maintaining vascular integrity. frontiersin.orgbiomolther.org Its activation generally promotes cell migration and survival. uniprot.org

S1P2: Often has functions that oppose those of S1P1. For example, while S1P1 activation promotes cell migration, S1P2 activation can inhibit it through the Rho pathway. nih.gov It has been implicated in processes like vascular inflammation and atherosclerosis. biomolther.org

S1P3: Is involved in a variety of responses, including heart rate regulation and vascular permeability. biomolther.org

S1P4: Is primarily involved in the immune system.

S1P5: Is mainly expressed on natural killer cells and oligodendrocytes in the central nervous system. biomolther.org

This functional antagonism and cooperation between receptor subtypes highlight the complexity of S1P signaling. mdpi.com

S1PR Subtypes and Their G-protein Coupling Mechanisms

Therapeutic Significance of S1P Receptor Modulation in Biological Systems

The critical roles of S1P signaling in immunity, inflammation, and cell proliferation have made S1P receptors significant targets for therapeutic intervention. nih.govbiomolther.org Modulation of these receptors, either through agonists or antagonists, has shown promise in treating a variety of diseases. numberanalytics.com

The most well-established application is in the treatment of autoimmune diseases, particularly multiple sclerosis (MS). numberanalytics.comwikipedia.org S1P receptor modulators, such as fingolimod (B1672674), work by binding to S1P1 receptors on lymphocytes, causing the receptors to be internalized. biomolther.orgclevelandclinic.org This functional antagonism prevents lymphocytes from leaving the lymph nodes, thereby reducing their infiltration into the central nervous system and mitigating the autoimmune attack. frontiersin.orgwikipedia.org

Beyond MS, S1P receptor modulators are being investigated for a range of other conditions, including:

Inflammatory Bowel Disease: Compounds like ozanimod (B609803) have been approved for treating ulcerative colitis by reducing inflammation in the gut. crohnsandcolitis.ca

Organ Transplantation: S1P receptor modulation can help prevent transplant rejection by suppressing the immune response. nih.govwikipedia.org

Cancer: The S1P/S1PR axis is implicated in tumor growth and angiogenesis, making it a potential target for cancer therapies. nih.govnumberanalytics.com

Cardiovascular Diseases: The role of S1P in vascular homeostasis suggests potential applications in treating cardiovascular conditions. ahajournals.org

The development of subtype-selective S1P receptor modulators is an active area of research, aiming to create more targeted therapies with improved efficacy and fewer side effects. biomolther.org The compound DS-SG-44 has been investigated as a potential S1P2 receptor agonist. nih.gov

Contextualizing S1P Agonist DS-SG-44 within Contemporary S1P Receptor Research

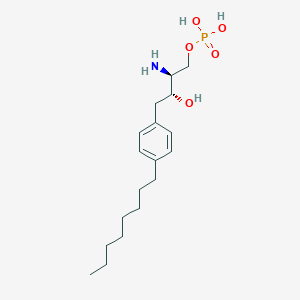

DS-SG-44, chemically identified as (2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl phosphoric acid, is a synthetic analogue of sphingosine-1-phosphate developed as a research tool to investigate S1P receptor signaling. oup.comnih.gov Its characterization as an S1P receptor agonist emerged from studies using rat C6 glioma cells. oup.com In these experiments, the addition of isoprenaline induced a specific morphological change in the cells, which was reverted by the application of S1P. oup.comnih.gov DS-SG-44 was found to mimic this S1P-induced reversion, establishing its function as an S1P receptor agonist. oup.comnih.gov In contrast, structurally related molecules, DS-SG-45 and DS-SG-12, did not elicit the same response, highlighting the specific structural requirements for activity. oup.comnih.gov

Further investigation into the mechanism of DS-SG-44 revealed its primary activity is mediated through the S1P2 receptor subtype. oup.comnih.gov This was demonstrated in experiments where the use of small interfering RNA (siRNA) to silence the S1P2 receptor led to a significant inhibition of the cell shape change induced by DS-SG-44. oup.comnih.gov The research also suggested a cooperative involvement of S1P1 and S1P3 receptors in this process. oup.comnih.gov However, the shape changes induced by DS-SG-44 were not replicated by the S1P1/S1P3 receptor agonist VPC24191 nor inhibited by the S1P1/S1P3 receptor antagonist VPC23019, reinforcing the central role of the S1P2 receptor in this specific cellular response. oup.comnih.gov

The development of subtype-selective S1P receptor modulators is a crucial goal in the field, as it allows researchers to dissect the specific biological roles of each receptor. ufl.eduresearchgate.net DS-SG-44 represents an early effort in developing tools to probe S1P2 function. While it was shown to act on the S1P2 receptor, it was also noted to have some activity on S1P1/S1P3 receptors. ufl.eduoup.com The quest for greater selectivity has led to the development of other compounds, such as the S1P2 selective antagonist JTE-013 and the S1P2 selective allosteric agonist CYM-5520, which have become important tools for understanding the specific functions of the S1P2 receptor in vitro and in vivo. researchgate.net

Research Findings for DS-SG-44

S1P Receptor Modulators in Research Context

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32NO5P |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H32NO5P/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-18(20)17(19)14-24-25(21,22)23/h9-12,17-18,20H,2-8,13-14,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |

InChI Key |

NHHHTRJKYUTEIF-ZWKOTPCHSA-N |

SMILES |

O=P(O)(O)OC[C@H](N)[C@H](O)CC1=CC=C(CCCCCCCC)C=C1 |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)C[C@H]([C@H](COP(=O)(O)O)N)O |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CC(C(COP(=O)(O)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DS SG-44; DS-SG 44; DS SG 44; DS-SG-44 |

Origin of Product |

United States |

Discovery and Initial Characterization of S1p Agonist Ds Sg 44

Rationale for the Identification of Novel S1P Receptor Agonists

The intricate roles of S1P signaling in various biological systems have driven extensive research into identifying novel compounds that can modulate S1P receptor activity. Specifically, the therapeutic potential of S1P receptor agonists in autoimmune diseases, such as multiple sclerosis, has been a significant rationale for this research acs.orgresearchgate.netaxionbiosystems.comresearchgate.netresearchgate.netnih.gov. The development of selective S1P1 receptor agonists, in particular, is aimed at harnessing their immunomodulatory effects, such as the retention of lymphocytes within lymph nodes, to suppress autoimmune responses acs.orgresearchgate.netaxionbiosystems.comresearchgate.netresearchgate.netnih.gov. Furthermore, the need to differentiate the specific physiological and pathological roles of individual S1P receptor subtypes necessitates the development of selective pharmacological tools ufl.eduresearchgate.netnih.gov. The absence of selective agonists for certain S1P receptor subtypes, such as S1P2, highlighted an opportunity for discovery that could significantly advance the understanding of this receptor's involvement in biological processes ufl.edu.

High-Throughput Screening Methodologies Utilized for DS-SG-44 Identification

High-throughput screening (HTS) is a widely employed methodology in drug discovery for the rapid identification of compounds with desired biological activities from large chemical libraries nih.govresearchgate.netnih.govacs.orgnih.govebi.ac.ukresearchgate.net. In the context of S1P receptor research, HTS has been instrumental in discovering novel agonists and antagonists nih.govresearchgate.netnih.govacs.orgnih.govebi.ac.ukresearchgate.net. Various HTS approaches have been utilized, including binding assays, such as those employing [35S]-GTPγS scintillation proximity bead-based assays, and cell-based assays, such as the Tango™-format assay nih.govacs.org. The Wertheim UF Scripps Institute's High-Throughput Molecular Screening Center has been involved in such screening efforts for S1P receptors ufl.edu. These methodologies enable the efficient screening of thousands of compounds to identify potential lead molecules like DS-SG-44.

Phenotypic Screening Assays Leading to DS-SG-44 Identification

Phenotypic screening assays focus on observable cellular changes or biological responses rather than direct molecular targets, making them valuable for identifying compounds with novel mechanisms of action or for studying complex cellular processes ufl.eduresearchgate.netoup.comnih.govtandfonline.comfrontiersin.orgimrpress.comnih.gov. For the identification of DS-SG-44, a specific cell-based phenotypic assay was employed.

Utilization of Rat C6 Glioma Cell Morphological Change Assay for DS-SG-44

Rat C6 glioma cells have been utilized as a model system to study the effects of S1P and its receptor modulators ufl.eduresearchgate.netoup.comnih.govtandfonline.comfrontiersin.orgimrpress.comnih.gov. Sphingosine-1-phosphate (S1P) itself is known to induce characteristic morphological changes in these cells ufl.eduoup.comtandfonline.comfrontiersin.orgimrpress.comnih.gov. This observable cellular response served as the basis for a screening assay designed to identify compounds that mimic or modulate S1P's effects. DS-SG-44 was identified through its ability to elicit a specific response within this cell-based assay ufl.eduresearchgate.netoup.comnih.govdntb.gov.ua.

Role of Isoprenaline-Induced Morphological Reversion as a Discovery Phenotype for DS-SG-44

A key aspect of the phenotypic screening that led to the identification of DS-SG-44 involved the use of isoprenaline (also known as isoproterenol) ufl.eduresearchgate.netoup.comnih.govdntb.gov.ua. Isoprenaline treatment induces specific morphological alterations in rat C6 glioma cells ufl.eduresearchgate.netoup.comnih.govdntb.gov.ua. The discovery phenotype for DS-SG-44 was the compound's ability to revert these isoprenaline-induced morphological changes, mirroring the effect observed with S1P itself ufl.eduresearchgate.netoup.comnih.govdntb.gov.ua. This reversion of morphology served as a direct indicator of S1P receptor agonistic activity. Structurally related compounds, such as DS-SG-45 and DS-SG-12, were tested but did not exhibit this reversionary effect, underscoring the specificity of DS-SG-44's activity in this assay oup.com.

Receptor Pharmacology and Selectivity of S1p Agonist Ds Sg 44

Mechanistic Insights into DS-SG-44 Receptor Activation

Further investigation into how DS-SG-44 interacts with the S1P2 receptor has revealed a more complex mechanism than simple competitive binding.

Research on other S1P2 agonists, such as CYM-5520, has provided insights that may be relevant to DS-SG-44. CYM-5520 has been identified as an allosteric agonist, meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site of the natural ligand, S1P. nih.govresearchgate.net This allosteric binding activates the receptor without directly competing with S1P. nih.gov While direct evidence for DS-SG-44 is less detailed, the concept of allosteric agonism is a known mechanism for S1P2 receptor activation. nih.govresearchgate.net

The binding of allosteric agonists is non-competitive with the natural ligand. nih.gov For instance, the allosteric agonist CYM-5520 does not displace radiolabeled S1P from the S1P2 receptor. nih.gov This non-competitive characteristic is a hallmark of allosteric modulators. nih.gov While specific binding studies for DS-SG-44 are not as extensively detailed in the provided context, its functional profile suggests a complex interaction that may not follow a simple competitive binding model.

Table 2: Mechanistic Characteristics of S1P2 Receptor Agonists

| Characteristic | Description | Relevance to DS-SG-44 |

|---|---|---|

| Allosteric Agonism | Binds to a secondary site on the receptor to activate it. | A known mechanism for S1P2 receptor activation by other synthetic agonists. nih.govresearchgate.net |

| Non-Competitive Binding | Does not directly compete with the natural ligand (S1P) for the primary binding site. | A key feature of allosteric agonists, suggesting a potential mode of action for DS-SG-44. nih.gov |

Receptor Residues Implicated in DS-SG-44 Activation

While specific studies detailing the exact binding site and interacting residues for DS-SG-44 on the S1P receptors are not extensively documented in the available literature, the mechanism can be inferred from the well-understood activation process of Class A G-protein coupled receptors (GPCRs), to which the S1P receptors belong. Agonist binding in these receptors triggers a cascade of conformational changes that connect the extracellular ligand-binding pocket to the intracellular G-protein coupling region. nih.govelifesciences.org

The activation pathway involves several conserved motifs and layers of interacting residues. nih.govelifesciences.org Upon agonist binding, a "transmission switch" involving residues at positions 3x40, 5x51, 6x44, and 6x48 is altered. nih.govelifesciences.org This leads to a contraction of the interface between transmembrane helices (TM) 3, 5, and 6, which initiates the outward movement of the cytoplasmic end of TM6, a hallmark of GPCR activation. nih.govelifesciences.orgnih.gov

Key conserved residues and motifs crucial for activation, and therefore likely implicated in the action of DS-SG-44, include:

W6x48 (Tryptophan) : Known as the "toggle switch," its movement is strongly coupled to the activation state of the receptor. nih.govelifesciences.org

F6x44 (Phenylalanine) : This residue is involved in an intra-helical contact with W6x48. Repacking of this contact is a critical first step in activation. nih.govelifesciences.org Mutations at this site can abolish G-protein coupling and drastically reduce agonist potency. nih.govelifesciences.org

D(E)RY Motif (Aspartate/Glutamate-Arginine-Tyrosine) : Located at the cytoplasmic end of TM3, the Arginine residue (R3.50) in this motif is highly conserved and plays a critical role in forming the G-protein binding site. nih.govoup.com In the inactive state, this arginine is often constrained by an "ionic lock" with a residue at 6x30. nih.gov Activation releases this constraint, allowing R3.50 to interact with the G-protein. nih.gov

PIF Motif (Proline-Isoleucine-Phenylalanine) : Residues from this motif in TM5 and TM6 are part of the network that transmits the conformational change from the ligand-binding pocket to the receptor core. nih.gov

Computational modeling of other S1P receptor agonists suggests that the zwitterionic headgroup of the ligand (the phospho-aminoalcohol moiety in DS-SG-44) binds within the orthosteric pocket, forming critical interactions with receptor residues. researchgate.net Mutation of the residues that bind this headgroup is known to eliminate activation by the endogenous ligand S1P. researchgate.net Therefore, it is highly probable that the activation by DS-SG-44 is dependent on similar interactions within this binding pocket, which in turn triggers the conserved conformational changes throughout the receptor.

Structure-Activity Relationship (SAR) Studies of DS-SG-44 and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how a compound's chemical structure relates to its biological activity. For DS-SG-44, analysis of its analogs reveals that specific structural features are essential for its function as an S1P receptor agonist. oup.comnih.gov

Comparative Analysis with Structurally Related DS-SG-44 Analogs (e.g., DS-SG-45, DS-SG-12)

Comparative studies using structurally related analogs of DS-SG-44 have highlighted the strict structural requirements for its agonist activity. In an assay measuring the reversion of isoprenaline-induced morphological changes in rat C6 glioma cells, DS-SG-44 proved to be an effective S1P receptor agonist. oup.comnih.gov However, its close analogs, DS-SG-45 and DS-SG-12, failed to produce the same effect, demonstrating their lack of activity in this context. oup.comnih.govresearchgate.net

The key structural differences and their implications are:

DS-SG-45 : This analog, (2S,3R)-2-amino-3-hydroxy-4-(3-octylphenyl)butyl phosphoric acid, differs from DS-SG-44 only in the position of the octyl substituent on the phenyl ring. oup.comnih.gov In DS-SG-44, the octyl group is at the para-position (position 4), whereas in DS-SG-45, it is at the meta-position (position 3). oup.comnih.gov The inactivity of DS-SG-45 suggests that the specific placement of the lipophilic tail at the para-position is critical for proper orientation and binding within the S1P receptor's hydrophobic pocket.

DS-SG-12 : This analog, (2S,3R)-2-amino-4-(4-octylphenyl)butane-1,3-diol, retains the para-substituted octylphenyl tail but completely lacks the phosphoric acid group on the head of the molecule. oup.comnih.gov Its inability to induce a response underscores the absolute requirement of the phosphate (B84403) moiety for agonist activity. oup.comnih.gov

These findings indicate that both the polar headgroup and the specific configuration of the nonpolar tail of the molecule are indispensable for the biological activity of DS-SG-44.

Table 1: Comparative Analysis of DS-SG-44 and its Analogs This is an interactive table. You can sort and filter the data.

| Compound Name | Chemical Structure | Key Structural Difference from DS-SG-44 | Observed Activity (C6 Glioma Cell Assay) | Reference |

|---|---|---|---|---|

| DS-SG-44 | (2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl )butyl phosphoric acid | (Reference Compound) | Active S1P Receptor Agonist | oup.com, nih.gov |

| DS-SG-45 | (2S,3R)-2-amino-3-hydroxy-4-(3-octylphenyl )butyl phosphoric acid | Octylphenyl group at meta-position instead of para-position. | Inactive | oup.com, nih.gov |

| DS-SG-12 | (2S,3R)-2-amino-4-(4-octylphenyl )butane-1,3-diol | Lacks the phosphoric acid moiety. | Inactive | oup.com, nih.gov |

Impact of the Phospho-Aminoalcohol Moiety on DS-SG-44 Biological Activity

The phospho-aminoalcohol headgroup is the defining structural feature for the biological activity of DS-SG-44 and other S1P receptor agonists. This moiety mimics the endogenous ligand, sphingosine-1-phosphate (S1P), allowing the molecule to bind to and activate S1P receptors. oup.comnih.gov

The critical importance of this group is unequivocally demonstrated by comparing DS-SG-44 with its analog, DS-SG-12. oup.com DS-SG-12 possesses the same stereochemistry and the same para-octylphenyl lipophilic tail as DS-SG-44, but it lacks the terminal phosphoric acid group. oup.comnih.gov The complete loss of activity in DS-SG-12 directly proves that the phosphate is not merely a supplemental feature but is essential for receptor activation. oup.comnih.gov

This finding is consistent with the broader understanding of S1P receptor modulators. Many S1P agonists, including the well-known drug fingolimod (B1672674) (FTY720), are prodrugs that are inactive until they are phosphorylated in vivo by sphingosine (B13886) kinases. nih.govnih.gov This phosphorylation generates the charged phosphate headgroup, which, along with the adjacent amino group, forms a zwitterionic structure at physiological pH. This zwitterionic headgroup is the primary pharmacophore responsible for engaging with a corresponding set of charged and polar residues in the orthosteric binding pocket of the S1P receptors, thereby initiating the conformational changes that lead to receptor activation. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Action of S1p Agonist Ds Sg 44

Specific Mechanisms of DS-SG-44 Action in Glioma Cell Biology

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator involved in various cellular processes, including those relevant to cancer progression. DS-SG-44 is a synthetic analogue of S1P that has been characterized as an S1P receptor agonist, with particular selectivity for the Sphingosine-1-phosphate receptor 2 (S1PR2) researchgate.netresearchgate.net. Research has investigated the specific mechanisms by which DS-SG-44 interacts with glioma cells, primarily focusing on its effects on cell morphology and the underlying receptor pathways.

Modulation of Glioma Cell Morphology

Studies utilizing rat C6 glioma cells have demonstrated that DS-SG-44 can influence cell morphology. Specifically, DS-SG-44 has been shown to revert isoprenaline-induced morphological changes in these cells researchgate.netresearchgate.net. This observation suggests that DS-SG-44, by acting as an S1P receptor agonist, can modulate cellular shape and potentially cytoskeletal organization within glioma cells. The ability to revert specific morphological alterations indicates a functional interaction with signaling pathways that govern cell shape and adhesion researchgate.netresearchgate.net.

S1P Receptor Subtype Specificity

The cellular effects of S1P and its analogues are largely mediated through its interaction with a family of five G protein-coupled receptors (S1PR1-S1PR5) d-nb.info. Research on DS-SG-44 in glioma cells has elucidated the specific receptor subtypes involved in its observed effects. Findings indicate that the S1P-induced shape changes in rat C6 glioma cells are primarily mediated through the S1PR2 receptor. Furthermore, these effects are cooperatively influenced by S1P1 and S1P3 receptors researchgate.net. DS-SG-44 has been identified as an S1PR2 selective allosteric agonist, underscoring the importance of S1PR2 in its mechanism of action within the context of glioma cell biology researchgate.net. The selective engagement of these receptors suggests a targeted approach to modulating S1P signaling pathways in glioma.

Research Findings Summary

The research findings concerning DS-SG-44's action in glioma cells primarily revolve around its agonistic activity at S1P receptors and its impact on cell morphology.

| Feature of Action | Observed Effect in Glioma Cells | Primary Receptor Mediation | Receptor Selectivity/Type | Source(s) |

| Morphological Change | Reverts isoprenaline-induced shape changes in rat C6 glioma cells | Primarily S1PR2; cooperatively S1P1/S1P3 | S1PR2 selective allosteric agonist | researchgate.netresearchgate.net |

| Agonist Activity | Confirmed S1P receptor agonist | Mediates effects via S1P receptors | S1PR2 selective allosteric agonist | researchgate.netresearchgate.net |

These findings highlight DS-SG-44's role as a specific modulator of S1P signaling in glioma cells, primarily through its interaction with S1PR2, S1P1, and S1P3 receptors to influence cellular morphology.

Compound List

DS-SG-44

Sphingosine-1-phosphate (S1P)

Isoprenaline

Preclinical Investigative Applications and in Vitro Models of S1p Agonist Ds Sg 44

DS-SG-44 as a Selective S1P2 Agonist Research Probe

DS-SG-44, chemically known as (2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl phosphoric acid, was identified as an agonist of S1P receptors and hypothesized to act primarily through the S1P2 subtype. researchgate.netnih.gov It was one of the first non-endogenous ligands used to explore S1P2-mediated cellular events, filling a void at a time when selective agonists for this receptor were unavailable. nih.govresearchgate.net

However, further investigation revealed that the selectivity of DS-SG-44 was not absolute. While its primary effects in certain models were attributed to S1P2 activation, it was also found to exert effects through S1P1 and S1P3 receptors. researchgate.net This lack of perfect selectivity, combined with potential liabilities associated with its phospho-aminoalcohol structure—such as challenges with solubility and metabolism by lipid phosphatases—categorized it as an intrinsically complex molecule for some biological studies. nih.govresearchgate.net Despite these limitations, its use as a prior probe was instrumental in paving the way for the development of more highly selective S1P2 modulators. researchgate.net

In Vitro Model Systems for Investigating DS-SG-44

A variety of in vitro systems were employed to characterize the pharmacological profile of DS-SG-44 and understand its mechanism of action. These models were crucial for dissecting its receptor specificity and downstream signaling effects.

The rat C6 glioma cell line proved to be a valuable model for studying DS-SG-44. researchgate.net In these cells, treatment with the β-adrenergic receptor agonist isoprenaline induces a distinct morphological change, causing the cells to become stellate. researchgate.netmdpi.com This effect can be reversed by the endogenous ligand S1P, which causes the cells to revert to a flattened, polygonal shape. mdpi.com

DS-SG-44 was shown to mimic the action of S1P, effectively inducing the reversion of the isoprenaline-mediated shape change in C6 glioma cells. researchgate.netmdpi.com This activity was specific, as structurally related molecules like DS-SG-45 and DS-SG-12 failed to produce the same effect. researchgate.net Importantly, the morphological reversion induced by DS-SG-44 was not replicated by an S1P1/S1P3 receptor agonist (VPC24191) nor was it blocked by an S1P1/S1P3 receptor antagonist (VPC23019), providing strong pharmacological evidence that its action in this model was independent of S1P1 and S1P3 and was instead mediated primarily through the S1P2 receptor. mdpi.com

To further assess receptor specificity, DS-SG-44 was evaluated in Chinese Hamster Ovary (CHO) cell lines stably expressing specific S1P receptor subtypes linked to a reporter gene. One such system is the CRE-bla assay, where receptor activation leads to the expression of β-lactamase (bla) via a cAMP response element (CRE). researchgate.net

In these assays, DS-SG-44 demonstrated apparent activity at the S1P2 receptor. researchgate.net However, testing against other receptors revealed modest activity towards the S1P1 receptor at a concentration of 10 µM. researchgate.net This cross-reactivity raised questions about its selectivity, with suggestions that the observed S1P1 activity could be due to non-specific effects that prevent the reporter cells from producing the β-lactamase protein, rather than true receptor agonism. researchgate.net

| Assay System | Cell Line | Observed Effect | Primary Receptor Implicated | Supporting Evidence | Source |

|---|---|---|---|---|---|

| Morphological Shape Change | Rat C6 Glioma | Reversion of isoprenaline-induced cell rounding. | S1P2 | Effect not reproduced by S1P1/3 agonist; not blocked by S1P1/3 antagonist. | mdpi.com |

| Reporter Gene Assay | CRE-bla/CHO-S1P1 | Modest activity observed at 10 µM. | S1P1 | Activity suggested to be potentially non-specific. | researchgate.net |

| siRNA Knockdown | Rat C6 Glioma | Inhibition of DS-SG-44-induced shape change. | S1P2 | Transfection with S1P2 siRNA greatly inhibited the response. | researchgate.net |

To more definitively establish the role of the S1P2 receptor in mediating the effects of DS-SG-44, researchers utilized small interfering RNA (siRNA) technology. By transfecting rat C6 glioma cells with siRNA specifically designed to knock down the expression of the S1P2 receptor, they could observe how the absence of the receptor affected the cellular response to the compound. researchgate.net

The results of these experiments were compelling: transfection with S1P2 siRNA led to a great inhibition of the morphological shape change induced by DS-SG-44. researchgate.net When combined with the S1P1/S1P3 antagonist VPC23019, S1P2 receptor siRNA transfection almost completely blocked the shape changes induced by both S1P and DS-SG-44. researchgate.net This provided direct genetic evidence that DS-SG-44 exerts its effect on C6 glioma cell morphology predominantly by acting as an agonist at the S1P2 receptor.

Insights into S1P2 Receptor Biological Roles Derived from DS-SG-44 Studies

DS-SG-44 in Fibroblast Chemotaxis Research

Fibroblasts, essential for tissue maintenance and wound healing, exhibit chemotaxis, a directed migration in response to chemical signals. frontiersin.orguni-bonn.dewikipedia.org The study of fibroblast chemotaxis is crucial for understanding physiological processes like wound repair and pathological conditions such as fibrosis. frontiersin.org In this context, S1P receptor agonists are valuable tools. While direct studies on DS-SG-44's role in fibroblast chemotaxis are not extensively detailed in the provided information, its known activity as an S1P receptor agonist suggests its potential to influence this process. oup.comresearchgate.netnih.gov S1P signaling is known to be involved in cell migration, and DS-SG-44's ability to activate S1P receptors, particularly S1P2, points towards its utility in investigating the molecular pathways governing fibroblast movement. oup.comresearchgate.netnih.govufl.edu The process of chemotaxis involves the sensing of chemoattractant gradients, leading to cytoskeletal rearrangements and directed cell motility, processes in which S1P signaling is implicated. nih.govbiologists.com

DS-SG-44 and Auditory and Vestibular System Function Studies

The auditory and vestibular systems, both housed within the inner ear, are critical for hearing and balance, respectively. mhmedical.comentokey.comwikipedia.org The vestibular system, in particular, is responsible for spatial orientation and equilibrium. wikipedia.orgalbanyhearclear.comdsaudiology.sg Research into the function of these intricate systems often involves the use of pharmacological tools to dissect specific signaling pathways. While direct research linking DS-SG-44 to auditory and vestibular function is not specified in the search results, the presence and activity of S1P receptors in the inner ear suggest a potential role for S1P signaling in these systems. Therefore, a selective S1P receptor agonist like DS-SG-44 could serve as a valuable investigative tool in in vitro models designed to understand the molecular underpinnings of auditory and vestibular physiology and pathology.

DS-SG-44 and Retinal Angiogenesis Research

Retinal angiogenesis, the formation of new blood vessels in the retina, is a critical process in both development and various pathological conditions, such as diabetic retinopathy. frontiersin.orgretinalphysician.com The study of retinal angiogenesis often employs in vitro and in vivo models to identify factors that promote or inhibit this process. arvojournals.orgpsu.edu S1P signaling has been implicated in angiogenesis. jst.go.jp Although specific studies detailing the use of DS-SG-44 in retinal angiogenesis research are not available in the provided results, its function as an S1P receptor agonist suggests its potential as a research tool. oup.comresearchgate.netnih.gov It could be used to explore the role of specific S1P receptor subtypes in the complex signaling cascades that regulate endothelial cell proliferation, migration, and tube formation during retinal neovascularization. researchgate.net

Comparative Pharmacological Profiling of DS-SG-44 with Other S1P Receptor Modulators

The pharmacological profile of DS-SG-44 is best understood by comparing it with other modulators of the S1P receptor system.

Contrast with S1P1/S1P3 Receptor Agonists (e.g., VPC24191)

Studies using rat C6 glioma cells have shown that the morphological changes induced by DS-SG-44 were not replicated by the S1P1/S1P3 receptor agonist VPC24191. oup.comnih.gov This finding highlights a key difference in the receptor activation profile between DS-SG-44 and VPC24191, suggesting that DS-SG-44's effects are not primarily mediated through S1P1 or S1P3 receptors. oup.comresearchgate.netnih.gov

Contrast with S1P1/S1P3 Receptor Antagonists (e.g., VPC23019)

The S1P1/S1P3 receptor antagonist VPC23019 did not inhibit the shape changes induced by DS-SG-44 in rat C6 glioma cells. oup.comnih.gov However, when combined with siRNA targeting the S1P2 receptor, VPC23019 almost completely blocked the cellular response to DS-SG-44. oup.comresearchgate.netnih.gov This suggests a cooperative role between S1P2 and S1P1/S1P3 receptors in mediating the effects of DS-SG-44, with the primary action being through the S1P2 receptor. oup.comresearchgate.netnih.gov

Contrast with S1P2 Receptor Antagonists (e.g., JTE-013)

JTE-013 is a known antagonist of the S1P2 receptor. nih.govresearchgate.netnih.gov Transfection with siRNA for the S1P2 receptor significantly inhibited the morphological changes induced by DS-SG-44. oup.comnih.gov This indicates that the S1P2 receptor is the main mediator of DS-SG-44's action in this model system. oup.comresearchgate.netnih.gov The contrasting effects of JTE-013 (inhibition) and DS-SG-44 (activation) on S1P2 receptor-mediated pathways underscore their opposing pharmacological activities. jst.go.jpahajournals.org

Challenges and Considerations for the Biological Study of S1p Agonist Ds Sg 44

Intrinsic Molecular Characteristics Impacting DS-SG-44 Biological Studies

The chemical structure and properties of DS-SG-44 contribute to specific considerations that must be addressed during its biological evaluation.

Solubility Considerations for DS-SG-44 in Aqueous and Biological Systems

DS-SG-44 is characterized as a phospho-aminoacohol ufl.edu. This chemical classification suggests that the compound may present solubility challenges in aqueous and biological media, which are common for molecules with polar phosphate (B84403) groups and amino alcohol moieties. Poor solubility can significantly impact the accurate preparation of stock solutions and the reliable delivery of the compound to biological systems, potentially leading to variable experimental outcomes. Ensuring adequate solubility for in vitro assays and in vivo administration requires careful formulation development and optimization.

| Characteristic | Description/Finding |

| Chemical Nature | Phospho-aminoacohol |

| Solubility | Identified as an intrinsic challenge for biological studies |

Metabolism Liabilities of DS-SG-44

A key consideration for the biological study of DS-SG-44 is its potential metabolic liabilities. Specifically, its susceptibility to degradation by enzymes such as lipid phosphatases has been identified as a factor that can complicate its use in biological assays ufl.edu. Enzymes like lipid phosphate phosphatases (LPPs) are involved in the breakdown of bioactive lipids, including S1P oup.comwikipedia.orgnih.gov. If DS-SG-44 is readily metabolized by these enzymes, its effective concentration in biological systems could be rapidly reduced, leading to transient or diminished biological effects that may be difficult to detect or reproduce. Understanding the rate and pathways of its metabolism is essential for designing appropriate experimental timelines and interpreting observed biological responses.

| Metabolic Liability | Description/Finding |

| Lipid Phosphatases | Susceptibility to degradation by lipid phosphatases identified as a liability |

Addressing Multi-Target Activity and Non-Specific Effects of DS-SG-44

Beyond its intrinsic chemical properties, the pharmacological profile of DS-SG-44, particularly its selectivity across the S1P receptor family, presents significant challenges for precise biological interpretation.

Future Research Directions and Translational Perspectives for S1p Agonist Ds Sg 44

Elucidating the Complete Receptor Interaction Profile of DS-SG-44 Beyond Known Subtypes

Sphingosine-1-phosphate (S1P) exerts its diverse biological effects by binding to five distinct G protein-coupled receptors: S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5 researchgate.netguidetopharmacology.orgwikipedia.org. While DS-SG-44 has been identified as an agonist, its interaction profile across all five S1P receptor subtypes requires comprehensive characterization. Current literature suggests DS-SG-44 exhibits activity at S1P2, and potentially S1P1 and S1P3 receptors, with some studies indicating its primary action might be S1P2-mediated oup.comresearchgate.netufl.edu. However, a complete understanding of its binding affinity (Kd) and functional efficacy (EC50, Emax) across the entire S1PR family is essential.

Future research should aim to systematically evaluate DS-SG-44's potency and selectivity against all five S1P receptor subtypes using standardized binding and functional assays. This includes investigating its interaction with S1PR4 and S1PR5, which have more restricted expression patterns but play critical roles in immune and nervous system functions, respectively wikipedia.org. Determining a detailed receptor interaction profile will help predict potential on-target and off-target effects, guiding the development of more refined therapeutic strategies and preventing unintended physiological consequences.

Table 1: S1P Receptor Subtypes and Known G Protein Coupling

| Receptor Subtype | Primary G Protein Coupling | Key Biological Roles (Examples) |

| S1PR1 | Gi/o | Lymphocyte trafficking, immune cell egress, vascular development, endothelial barrier integrity |

| S1PR2 | Gi/o, Gq, G12/13 | Vascular tone, cell proliferation, migration, inflammation, smooth muscle contraction, cytoskeletal organization |

| S1PR3 | Gi/o, Gq, G12/13 | Vasodilation, cardiac function, immune cell migration, inflammation |

| S1PR4 | Gi/o, G12/13 | Immune cell function, hematopoiesis, lymphangiogenesis |

| S1PR5 | Gi/o, G12/13 | Neuroinflammation, neuroprotection, immune cell egress from CNS, natural killer cell trafficking |

Note: G protein coupling can vary depending on cell type and context.

In-depth Mechanistic Studies of DS-SG-44-Induced Intracellular Signaling Pathways

The activation of S1P receptors by agonists like DS-SG-44 triggers a cascade of intracellular signaling events mediated by heterotrimeric G proteins and downstream effectors researchgate.netnih.gov. Different S1P receptor subtypes couple to distinct G protein families (Gi, Gq, G12/13), leading to the activation of various pathways, including adenylyl cyclase, phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and small GTPases like Rho, Rac, and Ras researchgate.netnih.govmdpi.com.

To fully understand DS-SG-44's biological impact, detailed mechanistic studies are required to elucidate which specific intracellular pathways it activates or inhibits upon binding to its target receptors. For instance, if DS-SG-44 primarily targets S1P2, research should focus on its coupling to G12/13, Gq, and Gi, and the subsequent activation of Rho GTPases, PLC, and potentially the Hippo pathway nih.govmdpi.comoup.comfrontiersin.org. Understanding these downstream effects, such as modulation of the actin cytoskeleton, cell proliferation, or gene transcription, is critical for predicting its therapeutic potential and side effects. Investigations into biased agonism, where an agonist preferentially activates certain signaling pathways over others, could also reveal novel therapeutic avenues for DS-SG-44.

Table 2: Key Downstream Signaling Pathways Activated by S1P Receptors

| Signaling Pathway | Associated Receptors | Primary Effectors/Outcomes |

| Adenylyl Cyclase / cAMP modulation | S1PR1, S1PR3, S1PR4 | Regulation of cell metabolism, gene expression, and cellular responses; often inhibitory via Gi. |

| Phospholipase C (PLC) / Ca2+ mobilization | S1PR2, S1PR3 | Mobilization of intracellular calcium, activation of protein kinase C (PKC), leading to cell proliferation and gene transcription. |

| PI3K/Akt Pathway | S1PR1, S1PR2, S1PR5 | Cell survival, growth, proliferation, metabolism, and migration. |

| Rho GTPase Pathway | S1PR2, S1PR3, S1PR4, S1PR5 | Cytoskeletal organization, cell migration, adhesion, proliferation, and contractility. |

| ERK/MAPK Pathway | S1PR1, S1PR2, S1PR3, S1PR5 | Cell proliferation, differentiation, survival, and inflammatory responses. |

| Hippo Pathway (YAP/TAZ) | S1PR2 | Regulation of cell proliferation, tissue growth, and organ size. |

Exploring Novel Biological Roles of the S1P2 Receptor Using DS-SG-44 as a Chemical Tool

The S1P2 receptor is a key mediator of various physiological processes, including vascular tone, cell migration, proliferation, and inflammatory responses oup.comfrontiersin.orgwikipedia.orgphysiology.orgnih.gov. Its signaling often involves the G12/13 pathway, leading to RhoA activation, and it can also couple to Gi and Gq nih.govoup.comfrontiersin.org. Emerging research highlights S1P2's involvement in tissue regeneration, such as skeletal muscle repair, where it sustains myofiber differentiation and growth physiology.org. It also plays a role in vascular development, smooth muscle cell phenotype modulation, and has been implicated in cancer progression and immune responses oup.comfrontiersin.orgnih.govahajournals.org.

DS-SG-44, as a characterized S1P2 agonist, provides a valuable chemical tool to further dissect the specific biological functions of the S1P2 receptor. Future research can utilize DS-SG-44 in various in vitro and in vivo models to investigate S1P2's roles in contexts where its involvement is suspected but not fully elucidated. This could include studies on:

Tissue Regeneration: Further exploring S1P2's precise role in the regeneration of different tissues, such as cardiac muscle, nervous tissue, or skin, using DS-SG-44 to activate S1P2 in knockout or knockdown models.

Inflammatory and Fibrotic Processes: Investigating S1P2's contribution to inflammatory conditions and fibrosis in various organs, as it has been linked to pro-inflammatory signaling pathways like NF-κB frontiersin.orgnih.gov.

Cancer Biology: Examining S1P2's dual role in cancer, where it can inhibit migration in some contexts but promote proliferation or survival in others, using DS-SG-44 to probe these specific mechanisms frontiersin.orgnih.gov.

Vascular Physiology and Pathology: Delving deeper into S1P2's impact on vascular tone, permeability, and remodeling, potentially identifying new therapeutic targets for cardiovascular diseases.

Structure-Based Drug Design and Optimization Strategies Inspired by the DS-SG-44 Scaffold

The development of selective and potent S1P receptor modulators is a significant area of pharmaceutical research, particularly for treating autoimmune diseases like multiple sclerosis guidetopharmacology.orgpnas.orgfrontiersin.orgbiorxiv.org. Understanding the three-dimensional structure of S1P receptors bound to ligands is crucial for structure-based drug design (SBDD) and optimization pnas.orgbiorxiv.org. The chemical scaffold of DS-SG-44, identified as a potent agonist, can serve as a valuable starting point for designing novel compounds with improved pharmacological properties.

Future research should focus on obtaining high-resolution crystal structures or cryo-EM structures of S1P receptors in complex with DS-SG-44 or its derivatives. These structural insights can reveal critical interactions between the ligand and the receptor's binding pocket, including specific amino acid residues involved in affinity, efficacy, and subtype selectivity pnas.orgnih.gov. By analyzing these interactions, medicinal chemists can employ SBDD strategies to:

Enhance Potency and Selectivity: Modify the DS-SG-44 scaffold to increase its affinity for desired S1P receptor subtypes while reducing binding to off-target receptors, thereby minimizing potential side effects.

Modulate Efficacy: Design compounds that exhibit varying degrees of efficacy (e.g., full agonists, partial agonists, or even biased agonists) to fine-tune cellular responses.

Improve Pharmacokinetic Properties: Optimize properties such as solubility, metabolic stability, and bioavailability by making targeted structural modifications to the DS-SG-44 core.

Explore Allosteric Modulation: Investigate if modifications to the DS-SG-44 scaffold can lead to allosteric modulators, which bind to a different site on the receptor and can offer distinct pharmacological profiles researchgate.net.

Q & A

Q. What are the critical synthetic steps in producing DS-SG-44, and how do they influence its agonist activity?

DS-SG-44 is synthesized via a multi-step process involving phosphorylation and bromotrimethylsilane treatment to yield the active S1P receptor agonist. Key steps include regioselective reduction (NaBH₄/ZnCl₂) and protecting group strategies to ensure proper stereochemistry . Methodological optimization of phosphorylation conditions (e.g., solvent choice, reaction time) is critical, as incomplete phosphorylation reduces agonist efficacy. Comparative analysis with inactive analogs like DS-SG-45 highlights the necessity of specific structural motifs (e.g., carboxylate configuration) for receptor activation .

Q. Which S1P receptor subtypes does DS-SG-44 target, and how can this selectivity be validated experimentally?

DS-SG-44 primarily acts as an S1P1/S1P3 agonist, based on structural similarity to FTY720 and sphingosine . To validate selectivity, use competitive binding assays with radiolabeled S1P (e.g., [³³P]S1P) and receptor subtype-specific antagonists. For example, S1P1/3 antagonist VPC23019 can block DS-SG-44-mediated cardioprotection in cardiomyocytes, while S1P4/5-selective inhibitors (e.g., etrasimod analogs) would show no effect .

Q. What in vitro and in vivo models are suitable for evaluating DS-SG-44’s functional effects on cardiovascular systems?

In vitro: Neonatal or adult ventricular myocytes exposed to hypoxia/ischemia can assess DS-SG-44’s cardioprotective effects via PI3K-Akt pathway activation (measured via Western blot for phosphorylated Akt) . In vivo: Murine models of ischemia-reperfusion injury (e.g., ligation of coronary arteries) with DS-SG-44 administration pre-/post-ischemia. Functional recovery metrics include left ventricular developed pressure (LVDP) and creatine kinase release .

Advanced Research Questions

Q. How can contradictory findings on S1P agonists’ roles in hypertrophy (e.g., DS-SG-44 vs. sphingosylphosphorylcholine) be resolved?

Conflicting data may arise from differences in receptor subtype activation (e.g., S1P1 vs. S1P3) or downstream signaling (e.g., ERK1/2 vs. RhoA). To resolve this:

- Perform siRNA knockdown of specific S1P receptors in cardiomyocytes.

- Use pathway-specific inhibitors (e.g., PI3K inhibitor LY294002) to isolate signaling mechanisms.

- Compare DS-SG-44’s effects with structurally distinct agonists (e.g., FTY720) to rule off-target effects .

Q. What experimental strategies can determine whether DS-SG-44 binds orthosterically or allosterically to S1P receptors?

- Conduct competitive binding assays with [³³P]S1P: If DS-SG-44 does not displace the radioligand, it likely binds allosterically (as seen with compound 5f in S1P3 studies) .

- Use site-directed mutagenesis on residues in the orthosteric pocket (e.g., S1P1-R/S1P3-R mutants) to assess binding disruption .

Q. How can researchers address variability in DS-SG-44’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across species?

- Perform cross-species PK studies measuring plasma concentration-time curves and lymphocyte count modulation (a biomarker for S1P1 activation) .

- Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and receptor expression .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing DS-SG-44’s dose-dependent effects in preclinical studies?

- Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values for receptor activation.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., DS-SG-44 vs. control in LVDP recovery) .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for DS-SG-44?

- Evaluate bioavailability and tissue distribution via LC-MS/MS analysis of plasma/tissue samples.

- Assess metabolite activity (e.g., phosphorylated DS-SG-44) using HPLC-coupled functional assays .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to DS-SG-44 studies involving animal models of cardiovascular disease?

Q. How can researchers ensure reproducibility when replicating DS-SG-44 synthesis and bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.